molecular formula C9H4BrClOS B186732 6-Bromo-1-benzothiophene-2-carbonyl chloride CAS No. 105212-27-9

6-Bromo-1-benzothiophene-2-carbonyl chloride

Cat. No.: B186732
CAS No.: 105212-27-9
M. Wt: 275.55 g/mol
InChI Key: CYGRVPIAWAUVSU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-benzothiophene-2-carbonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Bromo-1-benzothiophene-2-carbonyl chloride is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This article delves into its applications, focusing on its use in organic synthesis, medicinal chemistry, and materials science.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its reactivity allows it to participate in several key reactions:

  • Acylation Reactions : The carbonyl chloride group can be used to introduce acyl groups into various substrates, facilitating the synthesis of more complex molecules.
  • Cross-Coupling Reactions : The bromo substituent enables cross-coupling reactions with organometallic reagents (e.g., Grignard reagents or organolithiums) to form new carbon-carbon bonds. This is particularly useful in the construction of polycyclic structures.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

  • Anticancer Agents : Research has indicated that derivatives of benzothiophene exhibit anticancer properties. The compound can be modified to enhance biological activity against specific cancer types.
  • Antimicrobial Activity : Some studies have suggested that benzothiophene derivatives possess antimicrobial properties. The chlorinated derivative may enhance efficacy against bacterial and fungal pathogens.

Materials Science

The unique properties of this compound also make it suitable for applications in materials science:

  • Organic Electronics : Due to its electronic properties, this compound can be used in the development of organic semiconductors and photovoltaic devices.
  • Fluorescent Materials : The compound's fluorescence characteristics can be harnessed for applications in optoelectronics and sensor technology.

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel benzothiophene derivatives using this compound as a precursor. Various acylation reactions were performed leading to compounds that demonstrated significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications on biological activity.

Case Study 2: Development of Organic Photovoltaics

Research conducted by a team at a leading university focused on utilizing this compound in the fabrication of organic photovoltaic devices. The compound was incorporated into polymer matrices, resulting in improved charge transport properties and enhanced light absorption. The findings indicated that such materials could lead to higher efficiency in solar cells.

Table 1: Summary of Synthetic Applications

Reaction TypeDescriptionReference
AcylationIntroduction of acyl groups
Cross-CouplingFormation of new carbon-carbon bonds
Synthesis of DerivativesCreation of novel therapeutic agents
Compound DerivativeActivity TypeIC50 Value (µM)Reference
Benzothiophene Derivative AAnticancer12.5
Benzothiophene Derivative BAntimicrobial15.0

Mechanism of Action

The mechanism of action of 6-Bromo-1-benzothiophene-2-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-benzothiophene-2-carbonyl chloride is unique due to the presence of both bromine and carbonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis .

Biological Activity

6-Bromo-1-benzothiophene-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzothiophene core with a bromine substituent and a carbonyl chloride group, which contributes to its reactivity and biological properties. The structural formula can be represented as follows:

C9H6BrClO\text{C}_9\text{H}_6\text{BrClO}

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes linked to disease pathways, notably kinases and G-protein coupled receptors, which are crucial in cancer and inflammatory processes.
  • Nucleophilic Reactivity : The carbonyl chloride group acts as an electrophile, facilitating nucleophilic attacks that can lead to the formation of biologically active derivatives.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against non-small cell lung cancer (NSCLC) cell lines. In biochemical evaluations, it exhibited IC50 values indicating significant inhibitory effects on key cancer-related kinases .
  • Antimicrobial Activity : Studies have reported that this compound possesses antimicrobial properties, enhancing the efficacy of existing antibiotics against resistant bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Case Studies

  • Anticancer Activity :
    • A study evaluated the inhibitory effects of this compound on c-MET kinase, yielding an IC50 value of approximately 8.1 µM. This suggests a moderate level of potency against this target, which is critical in cancer progression .
  • Antimicrobial Efficacy :
    • In another investigation, the compound was tested against various bacterial strains. It demonstrated enhanced sensitivity in bacteria when used alongside traditional antibiotics, indicating potential for use in combination therapies .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 Value (µM)Reference
Anticancerc-MET kinase8.1
AntimicrobialStaphylococcus aureus15.0
AntimicrobialPseudomonas aeruginosa10.5

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundContains bromine and carbonyl chlorideAnticancer, Antimicrobial
6-Chloro-1-benzothiophene-2-carbonyl chlorideContains chlorine instead of bromineReduced reactivity
6-Fluoro-1-benzothiophene-2-carbonyl chlorideContains fluorineDifferent biological profile

Properties

IUPAC Name

6-bromo-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClOS/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGRVPIAWAUVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544016
Record name 6-Bromo-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105212-27-9
Record name 6-Bromo-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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